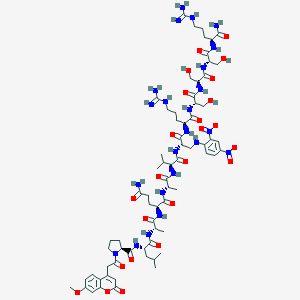

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is a synthetic peptide sequence. This compound is often used in scientific research, particularly in the study of enzyme inhibitors and protein interactions. The sequence includes a variety of amino acids and a DNP (dinitrophenyl) group, which is commonly used as a chromophore in biochemical assays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis requires rigorous quality control to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

Reduction: Reduction reactions can target disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to create analogs of the peptide for structure-activity relationship studies.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Substrate for Matrix Metalloproteinases (MMPs)

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is primarily utilized as a fluorogenic substrate for matrix metalloproteinases, particularly MMP-2 and MMP-7. These enzymes play critical roles in the degradation of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including:

- Cancer Metastasis : MMPs facilitate tumor invasion by breaking down ECM components, allowing cancer cells to migrate. The use of this peptide as a substrate enables researchers to quantify MMP activity in cancer cell lines and tissue samples, providing insights into tumor progression and metastasis mechanisms .

- Wound Healing : MMPs are also involved in tissue remodeling during wound healing. The ability to measure MMP activity using this substrate can help in understanding the dynamics of wound healing processes .

Table 1: Summary of MMP Activity Measurement Using this compound

| Enzyme | Role | Application | Measurement Method |

|---|---|---|---|

| MMP-2 | ECM degradation | Cancer research | Fluorescence intensity change |

| MMP-7 | Tissue remodeling | Wound healing studies | Fluorescence intensity change |

Fluorescence-Based Assays

The incorporation of the MCA fluorophore allows for real-time monitoring of enzymatic reactions. Upon cleavage by MMPs, the MCA group is released from the DNP quencher, resulting in an increase in fluorescence. This property is exploited in high-throughput screening assays for drug discovery targeting MMP inhibition .

Biochemical Studies on Proteolytic Activity

This peptide serves as a model substrate for studying the specificity and kinetics of proteolytic enzymes. Researchers can utilize it to investigate:

- Enzyme Kinetics : By analyzing the rate of fluorescence increase, researchers can determine kinetic parameters such as kcat and Km for various metalloproteinases.

- Inhibitor Screening : The substrate's sensitivity to inhibitors provides a platform for evaluating potential therapeutic agents that target MMP activity.

Case Study 1: Cancer Cell Invasion Studies

In a study examining the role of MMPs in breast cancer metastasis, researchers used this compound to quantify MMP activity in cell culture models. Results indicated that elevated MMP activity correlated with increased invasive potential of cancer cells, highlighting the peptide's utility in understanding metastatic mechanisms .

Case Study 2: Wound Healing Mechanisms

Another investigation focused on the role of MMPs in diabetic wound healing utilized this fluorogenic substrate to measure enzyme activity in diabetic mouse models. The findings revealed impaired MMP activity associated with delayed wound closure, suggesting potential therapeutic targets for enhancing healing processes .

Mécanisme D'action

The mechanism of action of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The DNP group can act as a chromophore, allowing researchers to monitor the binding and activity of the peptide in real-time. The peptide sequence itself can mimic natural substrates or inhibitors, providing insights into the function and regulation of the target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2: Another synthetic peptide with a similar sequence but different amino acid composition.

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 trifluoroacetate salt: A variant of the peptide with a trifluoroacetate counterion.

Uniqueness

This compound is unique due to its specific sequence and the presence of the DNP group, which enhances its utility in biochemical assays. The combination of amino acids and the chromophore allows for versatile applications in research and industry.

Activité Biologique

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is a synthetic peptide that has garnered attention in biochemical research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C69H103N23O24

- Molecular Weight : 1638.7 g/mol

- CAS Number : 192723-42-5

The peptide includes a dinitrophenyl (DNP) group, enhancing its utility in various biochemical assays by serving as a chromophore, which allows for the monitoring of interactions and enzymatic activities in real time .

This compound interacts with specific molecular targets, including enzymes and receptors. The DNP moiety facilitates the detection of binding events through fluorescence, while the peptide sequence can mimic natural substrates or inhibitors, providing insights into protein function and regulation .

Biological Activities

- Enzyme Inhibition : The peptide is often used as a substrate or inhibitor in studies involving matrix metalloproteinases (MMPs), particularly MMP-2. It has been shown to influence the activity of these enzymes, which play crucial roles in extracellular matrix remodeling and are implicated in cancer metastasis and tissue repair .

- Protein Interactions : this compound is utilized to study protein-protein interactions, contributing to the understanding of signal transduction pathways and cellular communication mechanisms .

- Therapeutic Potential : Research indicates that this peptide may have applications in developing therapeutic agents targeting diseases such as cancer and inflammatory conditions due to its ability to modulate enzyme activity .

Case Studies

- MMP Inhibition Study : A study demonstrated that this compound serves as a fluorogenic substrate for MMP-2. The activity was quantified using fluorescence measurements, indicating significant enzyme inhibition at certain concentrations, which highlights its potential as a therapeutic target for cancer treatment .

- Signal Transduction Analysis : In another investigation, the peptide was used to elucidate the signaling pathways activated by specific growth factors in fibroblasts. The results indicated that the peptide could modulate cellular responses by influencing receptor interactions, thereby affecting cell proliferation and migration .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar peptides is presented below:

| Peptide Name | Sequence | Molecular Weight | Function |

|---|---|---|---|

| MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 | MCA-PGLDA-R-NH2 | 1092.5 g/mol | MMP substrate |

| MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-SR | MCA-PAGVDA-RSSSR-NH2 | 1638.7 g/mol | Enzyme inhibitor |

This comparison illustrates how variations in amino acid composition can affect biological activity and specificity towards different enzymes or receptors.

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H103N23O24/c1-32(2)23-44(84-66(109)49-13-10-22-90(49)53(97)24-36-25-54(98)116-51-27-38(115-7)15-16-39(36)51)61(104)80-34(5)57(100)82-43(18-19-52(70)96)59(102)79-35(6)58(101)89-55(33(3)4)67(110)85-45(28-78-40-17-14-37(91(111)112)26-50(40)92(113)114)62(105)83-42(12-9-21-77-69(74)75)60(103)86-47(30-94)64(107)88-48(31-95)65(108)87-46(29-93)63(106)81-41(56(71)99)11-8-20-76-68(72)73/h14-17,25-27,32-35,41-49,55,78,93-95H,8-13,18-24,28-31H2,1-7H3,(H2,70,96)(H2,71,99)(H,79,102)(H,80,104)(H,81,106)(H,82,100)(H,83,105)(H,84,109)(H,85,110)(H,86,103)(H,87,108)(H,88,107)(H,89,101)(H4,72,73,76)(H4,74,75,77)/t34-,35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPFCDHLHMOCKZ-ZZLDSPSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H103N23O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1638.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.